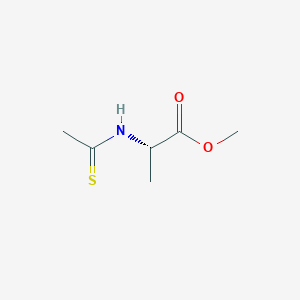
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of L-alanine, an amino acid that is essential for the synthesis of proteins in the human body. This compound has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mécanisme D'action
The mechanism of action of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to the inhibition of cell growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have antimicrobial properties. Additionally, it has been found to be elevated in the blood of patients with certain types of cancer and other diseases, making it a potential biomarker for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) in lab experiments include its potential therapeutic applications, as well as its antimicrobial properties. Additionally, it has been shown to be a potential biomarker for certain diseases, which could be useful in diagnostic testing. However, the limitations of using this compound in lab experiments include its relatively high cost and the lack of a complete understanding of its mechanism of action.
Orientations Futures
There are a number of potential future directions for research on L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)). One area of interest is the development of new antibiotics based on this compound's antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new therapies for cancer and other diseases. Finally, the potential use of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) as a biomarker for certain diseases warrants further investigation.
Méthodes De Synthèse
The synthesis method of L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) involves the reaction of L-alanine with thioacetic acid and methanol in the presence of a catalyst. The reaction results in the formation of the L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) compound. This synthesis method has been optimized for high yield and purity and has been widely used in the production of this compound for scientific research purposes.
Applications De Recherche Scientifique
L-Alanine, N-(1-thioxoethyl)-, methyl ester (L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI)) has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its potential use as a biomarker for certain diseases, as it has been found to be elevated in the blood of patients with certain types of cancer and other diseases.
Propriétés
Numéro CAS |
116287-43-5 |
|---|---|
Nom du produit |
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) |
Formule moléculaire |
C6H11NO2S |
Poids moléculaire |
161.22 g/mol |
Nom IUPAC |
methyl (2S)-2-(ethanethioylamino)propanoate |
InChI |
InChI=1S/C6H11NO2S/c1-4(6(8)9-3)7-5(2)10/h4H,1-3H3,(H,7,10)/t4-/m0/s1 |
Clé InChI |
TUTJNEWABHIOJP-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NC(=S)C |
SMILES |
CC(C(=O)OC)NC(=S)C |
SMILES canonique |
CC(C(=O)OC)NC(=S)C |
Synonymes |
L-Alanine, N-(1-thioxoethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



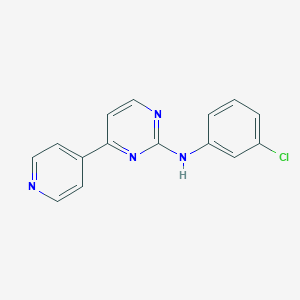
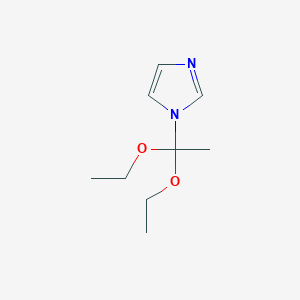
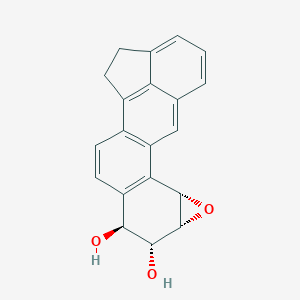
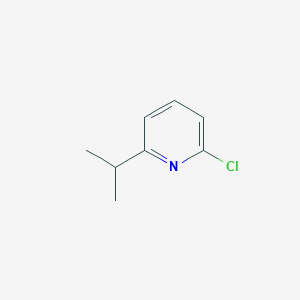
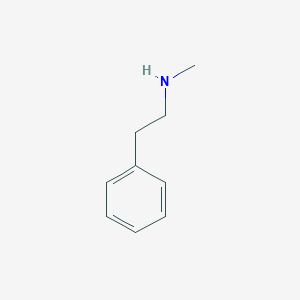
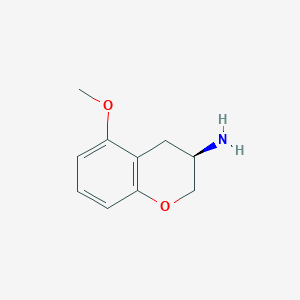
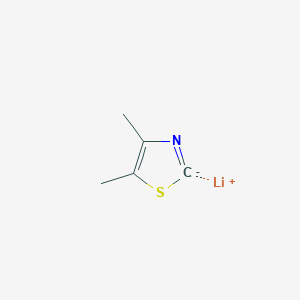
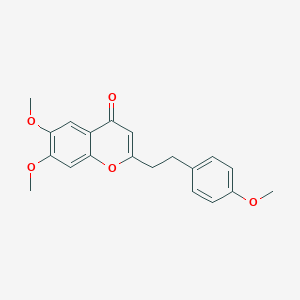
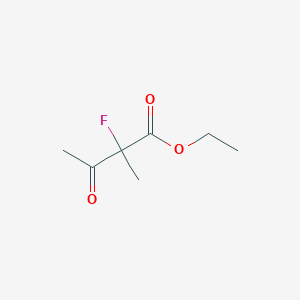
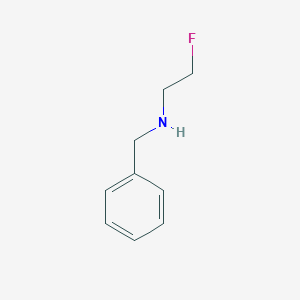
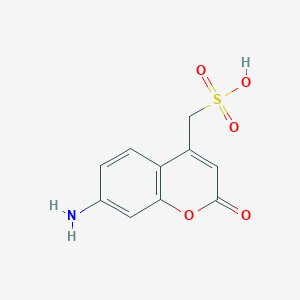
![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
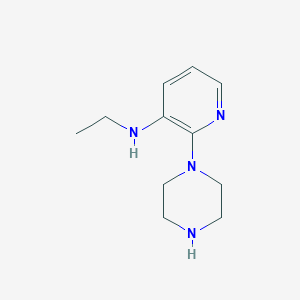
![(2R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B38997.png)